4-[(Cyclopropylmethyl)amino]benzonitrile is an organic compound that belongs to the family of benzonitriles, characterized by the presence of a cyclopropylmethylamino group. The molecular formula for this compound is , indicating that it contains 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
4-[(Cyclopropylmethyl)amino]benzonitrile can be classified as a secondary amine due to the presence of the amino group attached to a cyclopropylmethyl structure. It is often synthesized from simpler precursors through various chemical reactions, making it a valuable intermediate in organic synthesis. Its classification also places it within the broader category of aromatic compounds due to the presence of the benzonitrile moiety.
The synthesis of 4-[(Cyclopropylmethyl)amino]benzonitrile typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized to optimize reaction efficiency and yield, employing specific solvents and catalysts to enhance reaction rates and selectivity .
The molecular structure of 4-[(Cyclopropylmethyl)amino]benzonitrile features a benzene ring substituted with a nitrile group and an amino group attached to a cyclopropylmethyl chain. The structural formula can be depicted as follows:
The compound exhibits distinct steric and electronic properties due to the presence of the cyclopropylmethyl group, which influences its reactivity and interaction with biological targets.
4-[(Cyclopropylmethyl)amino]benzonitrile can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 4-[(Cyclopropylmethyl)amino]benzonitrile involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound may act as an inhibitor or activator, influencing various biochemical pathways depending on its target. For instance, it has been investigated for potential antimicrobial and anticancer properties, suggesting its role in modulating cellular processes related to these conditions .
4-[(Cyclopropylmethyl)amino]benzonitrile possesses several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings .
4-[(Cyclopropylmethyl)amino]benzonitrile has several applications in scientific research:
This compound's versatility makes it a valuable asset in various fields of research and industry.
4-[(Cyclopropylmethyl)amino]benzonitrile represents a structurally distinct bioactive compound incorporating two pharmacologically significant motifs: the cyclopropylmethylamine group and the benzonitrile moiety. This hybrid structure positions it within a broader class of molecules investigated for their potential to interact with biological targets, particularly within the central nervous system (CNS). Its design leverages the well-documented conformational and electronic properties of both subunits to optimize target engagement and physicochemical properties relevant to drug discovery.
Cyclopropylmethylamine (CPMA) derivatives constitute a critical structural class in medicinal chemistry, prized for their ability to modulate neurotransmitter receptors and influence CNS function. The cyclopropane ring introduces significant conformational constraint compared to linear alkylamines. This rigidity:
Historically, CPMA derivatives were explored as psychoactive agents. Early patents, such as GB1481504A, describe compounds structurally related to 4-[(cyclopropylmethyl)amino]benzonitrile, highlighting their investigation as potential antidepressants and anorectics (appetite suppressants). These derivatives were noted for their ability to antagonize CNS depressant effects (e.g., from tetrabenazine and reserpine) and exhibit mood-elevating properties [3] [6]. The US4103030A patent further details the synthesis and proposed therapeutic utility of diaryl-substituted cyclopropylmethylamines, emphasizing their structural diversity and potential for CNS modulation [6].
Modern research has refined this focus, particularly toward serotonin receptor modulation. Fluorinated cyclopropylmethylamine derivatives, exemplified by 2-phenylcyclopropylmethylamines (2-PCPMAs), have been extensively developed as selective 5-HT~2C~ receptor agonists. The cyclopropyl ring acts as a key spacer, optimally positioning the aromatic ring and the amine pharmacophore for interaction within the 5-HT~2C~ binding pocket. Crucially, achieving selectivity over the closely related and potentially dangerous 5-HT~2B~ receptor (associated with cardiac valvulopathy) is a major design goal. Specific substitutions on the cyclopropane ring or the pendant phenyl ring significantly influence this selectivity profile [2] . For instance, compound (+)-21b (Table 1), featuring a 3-methylphenyl group attached to the fluorinated cyclopropane and a methylaminomethyl group, demonstrated high potency at 5-HT~2C~ (EC~50~ = 8.0 nM) and crucially, no detectable agonism at 5-HT~2B~, alongside reasonable selectivity over 5-HT~2A~ [2].
Table 1: Pharmacological Profiles of Selected Cyclopropylmethylamine-Based 5-HT~2C~ Agonists [2]
Compound | Core Structure Variation | 5-HT~2C~ EC~50~ (nM) | 5-HT~2B~ Activity | 5-HT~2A~ EC~50~ (nM) | Selectivity Notes |
---|---|---|---|---|---|
(+)-1 | 2-Phenyl-CPMA | 5.2 | Agonist (EC~50~ not shown) | Not shown | Low selectivity (2B/2C = 7-fold) |
(+)-21a | 2-(4-Fluorophenyl)-1-F-CPMA | 4.7 | Agonist | Not shown | Moderate selectivity (2B/2C = ~2-fold?) |
(+)-21b | 2-(3-Methylphenyl)-1-F-CPMA | 8.0 | No detectable agonism | 162 | High 2C/2B selectivity; ~20-fold vs 2A |
Lorcaserin (Ref) | Non-CPMA structure (Benzazepine) | ~15-100* | Weak Agonist | ~100* | Marketed but concerns over weak 2B activity |
Lorcaserin data included for context; approximate values vary by assay. CPMA = Cyclopropylmethylamine; F-CPMA = Fluorinated Cyclopropylmethylamine.
The benzonitrile group (–C~6~H~4~CN) is a versatile and increasingly prevalent pharmacophore in modern drug design. Its incorporation into 4-[(cyclopropylmethyl)amino]benzonitrile contributes significantly to the molecule's potential bioactivity and physicochemical profile through several key mechanisms:
Table 2: Impact of Phenyl Ring Substitution on 2-PCPMA Derivatives Illustrating Benzonitrile Relevance [2]
Substituent Pattern (Phenyl Ring) | Impact on 5-HT~2C~ Potency/Selectivity | Potential Relevance to Benzonitrile Motif |
---|---|---|
4-CN (Benzonitrile core) | Not explicitly tested in core refs, but electronic effect analogous to 4-halo | Strong σ~p~ acceptor, lowers N~amine~ pK~a~, increases dipole/PSA |
3-F (meta-Fluoro) | High potency (e.g., compound 3: EC~50~ ~ low nM), High 2C selectivity | Modest σ~m~ acceptor, ortho effect possible, metabolic stabilization |
3-Me (meta-Methyl) | High potency (e.g., (+)-21b: EC~50~ = 8.0 nM), Excellent 2B selectivity | Electron donor (+I effect), moderate steric bulk |
2-OR + 5-F (Ortho-Alkoxy + para-F) | High potency & selectivity (e.g., compounds 7, 8, 9, 10, 11) | Steric bulk near linkage, electronic modulation, H-bond potential (OR) |
4-F (para-Fluoro) | Dramatic loss of potency/selectivity compared to 3-F [2] | σ~p~ acceptor weaker than CN, ortho effect absent, different sterics |
2-Br (ortho-Bromo) | Reduced potency (e.g., (+)-21e: EC~50~ = 312 nM) | Strong steric hindrance near linkage likely dominant |
The structure-activity relationship (SAR) data in Table 2 highlights the critical nature of substitution on the phenyl ring attached to the cyclopropane. The benzonitrile group in 4-[(cyclopropylmethyl)amino]benzonitrile, positioned para to the amino linker, likely exerts a significant electronic effect analogous to other strong para-acceptors, potentially offering a favorable combination of dipole, reduced basicity, and metabolic stability for target engagement.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1